1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one
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Overview
Description
1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridinone ring, the piperidine ring, and the thiophene ring. Common synthetic routes may include:
Formation of the Pyridinone Ring: This step may involve the cyclization of a precursor molecule under acidic or basic conditions.
Formation of the Piperidine Ring: This step may involve the reduction of a precursor molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Formation of the Thiophene Ring: This step may involve the cyclization of a precursor molecule containing sulfur under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound may be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under specific conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one: The compound itself.
Other Pyridinone Derivatives: Compounds with similar pyridinone ring structures.
Other Piperidine Derivatives: Compounds with similar piperidine ring structures.
Other Thiophene Derivatives: Compounds with similar thiophene ring structures.
Uniqueness
This compound is unique due to its specific combination of pyridinone, piperidine, and thiophene rings, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-13-21(14-22(26)24(16)2)28-20-7-10-25(11-8-20)23(27)18-5-3-17(4-6-18)19-9-12-29-15-19/h3-6,9,12-15,20H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENUNDGVMLAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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